A-317491 Sodium Salt Hydrate: A Technical Guide to its Mechanism of Action as a Potent and Selective P2X3/P2X2/3 Receptor Antagonist
A-317491 Sodium Salt Hydrate: A Technical Guide to its Mechanism of Action as a Potent and Selective P2X3/P2X2/3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-317491 sodium salt hydrate (B1144303) is a potent, selective, and non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors, which are ligand-gated ion channels activated by adenosine (B11128) triphosphate (ATP), are predominantly expressed on sensory neurons and are crucial mediators of nociceptive signaling. A-317491 has demonstrated significant efficacy in preclinical models of chronic inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of A-317491, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in the field of analgesia.
Introduction
P2X3 and P2X2/3 receptors are key players in the pathophysiology of chronic pain.[1] Their activation by ATP, released from damaged or stressed cells, leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of pain signals.[2] A-317491 has emerged as a valuable pharmacological tool and a promising therapeutic lead due to its high affinity and selectivity for these receptor subtypes.[3] This document details the molecular interactions and functional consequences of A-317491 binding to P2X3 and P2X2/3 receptors.
Core Mechanism of Action
A-317491 exerts its pharmacological effects by directly competing with ATP for the binding site on the P2X3 and P2X2/3 receptors.[2] X-ray crystallography studies have confirmed that A-317491 binds within the same cavity as ATP, with its tetracarboxylic acid moiety occupying a position analogous to the triphosphate chain of ATP.[2] This competitive antagonism prevents the ATP-induced conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions and blocking the subsequent downstream signaling events that lead to pain perception.[4][5] The blockade of these receptors by A-317491 has been shown to be stereospecific, with the S-enantiomer (A-317491) being significantly more active than the R-enantiomer (A-317344).[1][3]
The following diagram illustrates the competitive antagonism of A-317491 at the P2X3/P2X2/3 receptor.
Caption: Competitive antagonism of P2X3/P2X2/3 receptors by A-317491.
Quantitative Data
The potency and selectivity of A-317491 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Potency
| Receptor | Species | Assay | Parameter | Value (nM) | Reference |
| P2X3 | Human | Radioligand Binding | Kᵢ | 22 | [4] |
| P2X3 | Rat | Radioligand Binding | Kᵢ | 22 | [4][6] |
| P2X2/3 | Human | Radioligand Binding | Kᵢ | 9 | [4][6] |
| P2X2/3 | Rat | Radioligand Binding | Kᵢ | 92 | [4][6] |
| P2X3 | Human | Calcium Flux | IC₅₀ | >10,000 (for other P2X receptors) | |
| P2X2/3 | Human | Calcium Flux | IC₅₀ | >10,000 (for other P2X receptors) | [1] |
| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Electrophysiology | IC₅₀ | 15 | [4][7] |
Table 2: In Vivo Efficacy in Animal Models of Pain
| Pain Model | Species | Endpoint | Parameter | Value (µmol/kg, s.c.) | Reference |
| Complete Freund's Adjuvant (CFA) | Rat | Thermal Hyperalgesia | ED₅₀ | 30 | [1] |
| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia | ED₅₀ | 15 | [1] |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | ED₅₀ | 10 | [1] |
| Acute Pain Models | Rat | Nociception | ED₅₀ | >100 | [1] |
| Postoperative Pain | Rat | Nociception | ED₅₀ | >100 | [1] |
| Visceral Pain | Rat | Nociception | ED₅₀ | >100 | [1] |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol is a generalized procedure based on common practices for measuring intracellular calcium mobilization.
Objective: To determine the inhibitory concentration (IC₅₀) of A-317491 on P2X3 and P2X2/3 receptor-mediated calcium influx.
Methodology:
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Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human or rat P2X3 or P2X2/3 receptors are cultured in appropriate media.
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Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological buffer for 60 minutes at 37°C.
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Compound Incubation: A-317491 is added at various concentrations and incubated for 15-30 minutes.
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Agonist Stimulation and Measurement: A P2X3/P2X2/3 receptor agonist (e.g., α,β-methylene ATP) is added, and the change in fluorescence intensity is measured kinetically using a fluorescence microplate reader.
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Data Analysis: The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro calcium flux assay.
Electrophysiological Recording in Dorsal Root Ganglion (DRG) Neurons
Objective: To measure the inhibitory effect of A-317491 on native P2X3/P2X2/3 receptor currents in sensory neurons.
Methodology:
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DRG Neuron Isolation: DRGs are dissected from rats and dissociated into single neurons using enzymatic digestion.
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Cell Culture: Neurons are plated on coated coverslips and cultured for a short period.
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Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. The membrane potential is held at -60 mV.
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Drug Application: A-317491 is applied via a perfusion system at various concentrations prior to the application of the agonist.
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Agonist Application: α,β-methylene ATP is rapidly applied to evoke P2X receptor-mediated currents.
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Data Acquisition and Analysis: The peak current amplitude is measured, and the concentration-response curve for A-317491 inhibition is generated to determine the IC₅₀.
In Vivo Models of Chronic Pain
Objective: To assess the efficacy of A-317491 in reducing inflammatory pain.
Methodology:
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Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of rats.
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Drug Administration: A-317491 is administered subcutaneously (s.c.) at various doses.
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Assessment of Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A decrease in withdrawal latency indicates hyperalgesia.
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Data Analysis: The dose-response relationship is determined, and the ED₅₀ is calculated.
Objective: To evaluate the efficacy of A-317491 in a model of nerve injury-induced pain.
Methodology:
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Surgical Procedure: The sciatic nerve of anesthetized rats is exposed, and loose ligatures are placed around it.
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Drug Administration: A-317491 is administered s.c. at various doses.
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Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is measured. A lower withdrawal threshold indicates allodynia.
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Assessment of Thermal Hyperalgesia: As described in the CFA model.
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Data Analysis: The ED₅₀ for the reversal of allodynia and hyperalgesia is calculated.
Signaling Pathways
The binding of ATP to P2X3/P2X2/3 receptors initiates a cascade of events leading to the generation of a nociceptive signal. A-317491 blocks the initial step of this pathway.
Caption: Simplified signaling cascade initiated by P2X3/P2X2/3 receptor activation.
Conclusion
A-317491 sodium salt hydrate is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors. Its competitive mechanism of action, coupled with its demonstrated efficacy in preclinical models of chronic pain, underscores the therapeutic potential of targeting these receptors. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the understanding of purinergic signaling in pain and to facilitate the development of novel analgesics.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′, 3′-O-(2,4,6,Trinitrophenyl)-ATP and A-317491 are competitive antagonists at a slowly desensitizing chimeric human P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. bu.edu [bu.edu]
- 7. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat | Semantic Scholar [semanticscholar.org]
